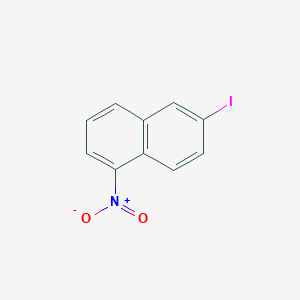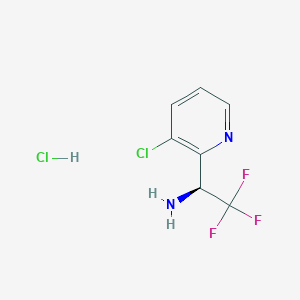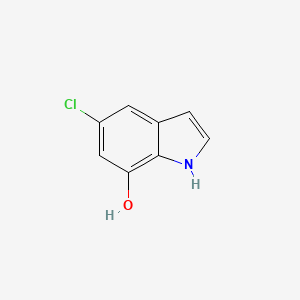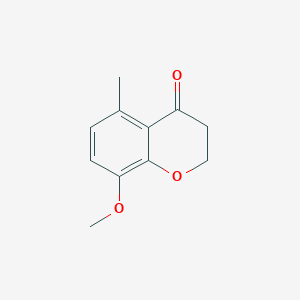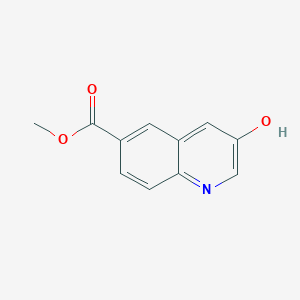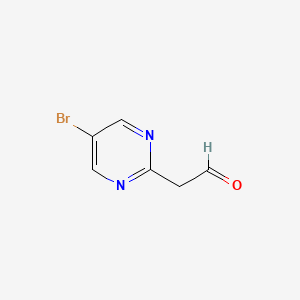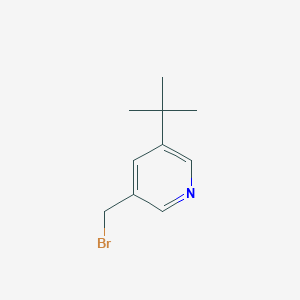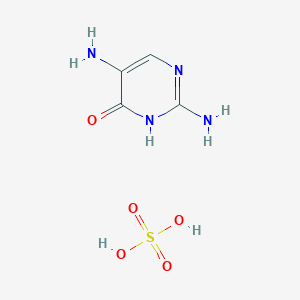
2,5-Diaminopyrimidin-4(3H)-onesulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diaminopyrimidin-4(3H)-onesulfate is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleotides and vitamins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminopyrimidin-4(3H)-onesulfate typically involves the reaction of 2,5-diaminopyrimidine with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the sulfate derivative. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diaminopyrimidin-4(3H)-onesulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2,5-Diaminopyrimidin-4(3H)-onesulfate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-onesulfate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to specific sites on enzymes or receptors, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,5-Diaminopyrimidin-4(3H)-onesulfate can be compared with other similar compounds, such as:
2,5-Diaminopyrimidin-4(3H)-one: A closely related compound with similar chemical properties but without the sulfate group.
Pyrimidine Derivatives: Various derivatives of pyrimidine, each with unique properties and applications.
Nucleotides: Biological molecules containing pyrimidine bases, essential for various cellular processes
Propriétés
Formule moléculaire |
C4H8N4O5S |
|---|---|
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
2,5-diamino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-2-1-7-4(6)8-3(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) |
Clé InChI |
LTIOGVHCXZUXNE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=N1)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


